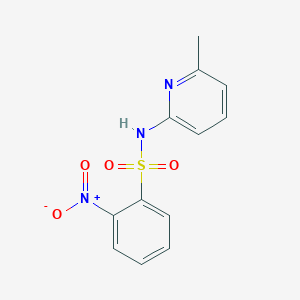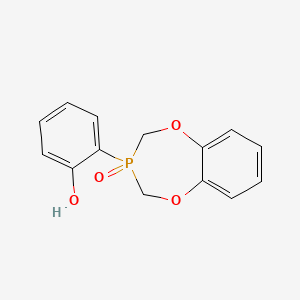![molecular formula C18H16F3N3O3 B6004060 1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6004060.png)
1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is a piperazine derivative that has been studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
科学的研究の応用
1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has potential applications in various domains of scientific research. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the proliferation of cancer cells in vitro. Additionally, it has been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems. This compound has also been studied for its potential as a ligand for the development of new materials and as a precursor for the synthesis of other biologically active compounds.
作用機序
The mechanism of action of 1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have significant biochemical and physiological effects in various biological systems. It has been shown to inhibit the activity of key enzymes involved in cancer cell proliferation, which may contribute to its potential as an anti-cancer agent. Additionally, this compound has been shown to have fluorescent properties, making it a potential probe for the detection of metal ions in biological systems.
実験室実験の利点と制限
The advantages of using 1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments include its high purity and yield, making it suitable for various applications. Additionally, its potential as an anti-cancer agent and fluorescent probe make it a valuable tool for studying various biological systems. However, the limitations of this compound include its relatively high cost and limited availability, which may limit its use in some applications.
将来の方向性
There are several future directions for research on 1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One potential direction is the further investigation of its potential as an anti-cancer agent, including in vivo studies to determine its efficacy and safety. Additionally, further research could explore its potential as a fluorescent probe for the detection of metal ions in biological systems. Finally, the development of new materials and biologically active compounds based on the structure of 1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine could also be an interesting area of future research.
合成法
The synthesis of 1-(2-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves the reaction of 1-(2-nitrophenyl)piperazine with 3-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
特性
IUPAC Name |
(2-nitrophenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3/c19-18(20,21)13-4-3-5-14(12-13)22-8-10-23(11-9-22)17(25)15-6-1-2-7-16(15)24(26)27/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJKCGFSFQYWRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Nitrophenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B6003989.png)
![7-nitro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6003996.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B6004002.png)
![N-(3-chloro-2-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6004008.png)
![2-[4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6004014.png)

![4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methylpentyl)morpholine](/img/structure/B6004030.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B6004032.png)

![N-(4-chlorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6004041.png)
![1-[2-methoxy-6-({[(3-methyl-3-oxetanyl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6004042.png)
![1-ethyl-4-[2-(3-methoxyphenoxy)ethyl]-2,3-piperazinedione](/img/structure/B6004046.png)
![N-(4-phenoxyphenyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6004082.png)
![7-(6-phenoxy-1,3-benzothiazol-2-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6004089.png)